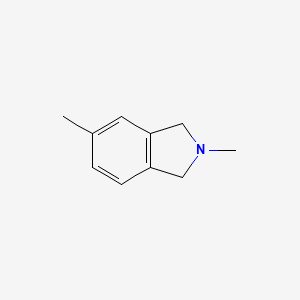

2,5-Dimethylisoindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2,5-dimethyl-1,3-dihydroisoindole |

InChI |

InChI=1S/C10H13N/c1-8-3-4-9-6-11(2)7-10(9)5-8/h3-5H,6-7H2,1-2H3 |

InChI Key |

AKXUOORNXYEOBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CN(C2)C)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethylisoindoline and Its Derivatives

Stereoselective Synthesis Approaches for Isoindoline (B1297411) Scaffolds

The creation of stereocenters in the isoindoline core with high levels of enantioselectivity and diastereoselectivity is a key challenge. Various catalytic systems have been developed to address this, offering powerful tools for the synthesis of enantioenriched isoindoline derivatives.

Asymmetric catalysis provides a direct and efficient route to chiral isoindolines, minimizing the need for chiral auxiliaries or resolutions. This can be broadly categorized into metal-catalyzed, organocatalytic, and phase-transfer-catalyzed systems.

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the enantioselective synthesis of isoindolines. One notable strategy is the palladium-catalyzed asymmetric intramolecular allylic C–H amination. This method allows for the direct construction of the chiral isoindoline core from readily available starting materials. For instance, the use of a palladium catalyst with a chiral phosphoramidite (B1245037) ligand can facilitate the cyclization of o-allylbenzylamines to yield chiral isoindolines with high enantioselectivity. rsc.orgresearchgate.net This approach is advantageous due to its high step- and atom-economy. researchgate.net

The general mechanism involves the coordination of the palladium catalyst to the alkene, followed by C-H activation to form a π-allylpalladium intermediate. The subsequent intramolecular attack by the amine nucleophile, controlled by the chiral ligand, leads to the formation of the enantioenriched isoindoline product.

| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Reference |

| Pd(OAc)₂ / (S)-L* | o-allylbenzylamines | Up to 98% | researchgate.net |

Table 1: Example of a Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination for Isoindoline Synthesis.

Organocatalysis offers a complementary approach to metal catalysis, avoiding the use of potentially toxic and expensive metals. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane, have been successfully employed in the enantioselective synthesis of isoindolinones, which are closely related precursors to isoindolines. nih.govnih.govwiley-vch.de These catalysts often operate through a dual activation mechanism, simultaneously activating both the nucleophile and the electrophile.

For example, bifunctional organocatalysts bearing a tertiary amine and a urea (B33335) or thiourea (B124793) group can promote the aldol-cyclization rearrangement of 2-formylarylnitriles and malonates to afford 3-substituted isoindolinones in high yields and enantioselectivities. nih.govwiley-vch.de These isoindolinones can then be further transformed into the corresponding isoindolines.

| Organocatalyst Type | Reaction | Enantioselectivity (ee) | Reference |

| Cinchona-derived thiourea | Aldol-cyclization | Up to 95% | nih.gov |

| Takemoto's catalyst | aza-Mannich/lactamization | Up to 98% | mdpi.com |

Table 2: Examples of Organocatalytic Systems for the Enantioselective Synthesis of Isoindolinone Precursors.

Chiral phase-transfer catalysis (PTC) is another effective strategy for the asymmetric synthesis of isoindolinone scaffolds. rsc.orgbeilstein-journals.orgwhiterose.ac.uk This methodology typically involves the use of a chiral quaternary ammonium (B1175870) salt to shuttle an anionic nucleophile from an aqueous or solid phase into an organic phase where the reaction occurs. The chiral environment provided by the catalyst induces enantioselectivity in the product formation.

Ammonium salts derived from cinchona alkaloids or trans-1,2-cyclohexanediamine have proven to be effective catalysts in the asymmetric Michael reaction of 3-substituted isoindolinones, leading to the construction of 3,3-disubstituted chiral derivatives. rsc.orgbeilstein-journals.org While primarily demonstrated for isoindolinones, this strategy holds potential for adaptation to isoindoline synthesis.

| Catalyst Type | Reaction | Enantioselectivity (ee) | Reference |

| Cinchona alkaloid-derived ammonium salt | Michael addition | Moderate to good | beilstein-journals.org |

| trans-1,2-Cyclohexanediamine-derived ammonium salt | Cascade reaction | Up to 96% (after crystallization) | rsc.orgwhiterose.ac.uk |

Table 3: Chiral Phase Transfer Catalysts in the Asymmetric Synthesis of Isoindolinone Derivatives.

Diastereoselective synthesis is crucial when multiple stereocenters are present in the target molecule. For a molecule like 2,5-dimethylisoindoline, which has a stereocenter at the 2-position (if a chiral substituent were present) and a substituent on the aromatic ring, diastereoselective methods would be essential for controlling the relative stereochemistry of substituents at other positions, for instance, at C1 and C3.

A highly diastereoselective method for the synthesis of 3-substituted isoindolin-1-ones has been developed using a tricyclic lactam as an N-acyliminium ion precursor. Ring-opening of this lactam with a hydride source generates the target compounds with high levels of diastereoselectivity. mdpi.com Another approach involves the Brønsted acid-catalyzed intramolecular hydroamidation of terminal alkynes, which provides cis-1,3-disubstituted isoindolines with high diastereoselectivity. rsc.org

Achieving high stereocontrol in the synthesis of multi-substituted isoindolines, such as a hypothetical chiral derivative of 2,5-dimethylisoindoline, presents several challenges. The presence of multiple substituents can influence the conformational flexibility of the molecule and its precursors, making it difficult to predict and control the facial selectivity of bond-forming reactions.

One of the primary challenges is the simultaneous control of both enantioselectivity and diastereoselectivity. The choice of catalyst, ligand, and reaction conditions becomes critical in directing the approach of the reactants to form the desired stereoisomer. For instance, in a metal-catalyzed reaction, the chiral ligand must effectively differentiate between the prochiral faces of the substrate while also influencing the relative orientation of incoming substituents.

Furthermore, the electronic and steric properties of the substituents themselves can have a significant impact on the stereochemical outcome. In the case of 2,5-dimethylisoindoline, the methyl group at the 5-position could exert a steric or electronic influence on the cyclization step, potentially affecting the diastereoselectivity of reactions at the C1 and C3 positions. Similarly, the N-methyl group can influence the reactivity and conformation of the nitrogen atom. Overcoming these challenges often requires careful catalyst design, optimization of reaction parameters, and potentially the use of substrate-controlled diastereoselective approaches.

Asymmetric Catalysis in Isoindoline Formation

Ring-Forming Reactions and Cyclization Strategies

The synthesis of the isoindoline core, particularly derivatives like 2,5-dimethylisoindoline, relies heavily on innovative ring-forming and cyclization strategies. These methodologies encompass a range of chemical transformations, from pericyclic reactions to transition metal-catalyzed processes, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Intramolecular Diels-Alder Cycloadditions (IMDA) and Related Routes

The Intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing the isoindoline skeleton. nih.govresearchgate.net This strategy involves a [4+2] cycloaddition between a diene and a dienophile tethered to the same molecule, leading to the formation of the bicyclic isoindoline system. The use of furan (B31954) as a diene component is a common approach in the synthesis of tetrahydroepoxyisoindolines, which can serve as precursors to various isoindoline derivatives. acs.org

In a typical IMDA approach to an isoindolinone, a precursor containing both a diene (e.g., furan) and a dienophile is synthesized. Upon heating, this precursor undergoes an intramolecular cycloaddition to form a complex polycyclic intermediate, which can then be converted to the target isoindolinone. nih.gov For instance, the reaction can be designed to proceed with high stereoselectivity, allowing for the synthesis of enantiopure trisubstituted tetrahydroepoxyisoindolones. acs.org Microwave-assisted Diels-Alder reactions have also been employed to synthesize isoindoline-1,3-diones, showcasing the versatility of this cycloaddition strategy. africaresearchconnects.com

| Reaction Type | Key Intermediates | Noteworthy Features |

| Intramolecular Diels-Alder (IMDA) | Furan-containing precursors | High stereoselectivity, access to complex polycyclic systems. acs.org |

| Microwave-Assisted Diels-Alder | 3-benzoylvinylchromones and maleimides | Enhanced reaction rates, in situ oxidation without external agents. africaresearchconnects.com |

Aza-Michael and Related Reactions for Isoindoline Scaffolds

The aza-Michael reaction, or intramolecular hydroamination, provides a direct route to the isoindoline ring system. This reaction involves the intramolecular addition of an amine nucleophile to an activated carbon-carbon double bond. A highly stereoselective synthesis of fluorinated 1,3-disubstituted isoindolines has been developed using a tandem reaction that combines the addition of a fluorinated nucleophile to an N-(tert-butanesulfinyl)imine followed by an intramolecular aza-Michael reaction. acs.org This method allows for the creation of isoindolines with various degrees of fluorination, often as single isomers. acs.org

Bifunctional organocatalysts have been shown to mediate the asymmetric synthesis of 2-substituted indolines via an intramolecular aza-Michael addition, a process that could be adapted for isoindoline synthesis. nih.gov These catalysts operate through hydrogen bonding to activate the substrate. Furthermore, a tandem nucleophilic addition-intramolecular aza-Michael reaction sequence has been successfully applied to the synthesis of chiral fluorinated isoindolines. acs.org

| Reaction | Catalyst/Reagent | Key Features |

| Tandem Nucleophilic Addition/Aza-Michael | N-(tert-butanesulfinyl)imines | High stereoselectivity, synthesis of fluorinated isoindolines. acs.org |

| Asymmetric Intramolecular Aza-Michael | Bifunctional amino(thio)urea catalysts | Catalytic process, potential for high enantioselectivity. nih.gov |

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a cornerstone for the synthesis of isoindoline scaffolds, offering high efficiency and functional group tolerance. Catalysts based on palladium and ruthenium have been particularly prominent in the development of novel cyclization strategies.

Palladium-catalyzed C-H functionalization has become a highly effective method for constructing the isoindoline ring. chinesechemsoc.org This approach involves the direct activation and subsequent intramolecular amination of a C-H bond. One such strategy allows for the synthesis of a range of enantioenriched isoindolines in high yields and with excellent enantioselectivities. chinesechemsoc.org The reaction can proceed via a cascade mechanism, where an initial C-H activation is followed by further intramolecular reactions to build the heterocyclic core. mdpi.com For example, a palladium-catalyzed cascade involving a 1,4-Pd shift at an N-methyl group followed by intramolecular C(sp²)−H activation has been used to construct isoindoline derivatives. mdpi.com Another approach involves the C-H functionalization of aldonitrones to construct isoindole N-oxides, which can be further transformed into isoindolines. acs.orgacs.org This method is applicable to a broad range of substrates and can produce sterically congested products. acs.orgacs.org

| Strategy | Catalyst System | Key Transformation |

| Asymmetric Allylic C-H Amination | Pd(dba)₂ / Chiral Phosphoramidite Ligand | Intramolecular allylic C-H amination. chinesechemsoc.org |

| Cascade C-H Activation | Pd(0) / NHC Ligand | 1,4-Pd shift followed by intramolecular C(sp²)−H activation. mdpi.com |

| C-H Functionalization of Aldonitrones | Palladium Catalyst | Cyclization to form isoindole N-oxides. acs.orgacs.org |

Ruthenium-catalyzed [2+2+2] cyclotrimerization reactions offer an efficient and versatile approach for assembling isoindoline scaffolds. acs.orgnih.govfigshare.com This method involves the cycloaddition of three unsaturated components, such as alkynes and nitriles, to form the aromatic core of the isoindoline system in a single step. This strategy has demonstrated a broad substrate scope and has been successfully applied to the construction of a large DNA-encoded library of isoindoline-containing compounds. acs.orgnih.gov The resulting library was used in a preliminary screening against Aurora A protein, identifying a hit compound with inhibitory activity. acs.orgnih.gov

| Reaction | Catalyst | Application |

| [2+2+2] Cyclotrimerization | Ruthenium complex | Assembly of indane and isoindoline scaffolds. acs.orgnih.gov |

Heck-type and Sonogashira-based cyclizations are powerful palladium-catalyzed methods for the synthesis of isoindolinones, which are oxidized derivatives of isoindolines. An enantioselective Pd/Cu-catalyzed sequential Heck/Sonogashira coupling of electron-rich enamides with terminal alkynes has been developed to produce 3-propargyl isoindolinone derivatives bearing quaternary stereocenters. rsc.orgresearchgate.net This transformation proceeds in moderate to good yields and with good to excellent enantioselectivity. rsc.org

Furthermore, cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides have been investigated for the synthesis of 3-alkylideneisoindolin-1-ones. nih.gov This process is carried out under a carbon monoxide atmosphere with a palladium catalyst and can lead to polyfunctionalized isoindolinones with high stereoselectivity. nih.gov

| Reaction | Catalyst System | Product Type |

| Enantioselective Heck/Sonogashira | Pd/Cu co-catalyst | 3-propargyl isoindolinones with quaternary stereocenters. rsc.orgresearchgate.net |

| Cyclocarbonylative Sonogashira | PdCl₂(PPh₃)₂ | (E)-3-alkylideneisoindolin-1-ones. nih.gov |

Intramolecular Hydroamination Reactions

Intramolecular hydroamination is a highly atom-economical method for constructing nitrogen-containing heterocycles, involving the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. This strategy offers a direct route to isoindoline scaffolds from appropriately configured aminoalkenes or aminoalkynes.

The cyclization is often catalyzed by a range of transition metals, including gold, copper, palladium, and rhodium, as well as by strong Brønsted or Lewis acids. organic-chemistry.orgrsc.org For instance, acid-catalyzed hydroamination of 2-alkenylarylethylamine derivatives proceeds through the generation of a benzylic carbenium ion, which is subsequently trapped by the tethered amine to form the isoindoline ring. organic-chemistry.org Triflic acid has been shown to be effective, although less corrosive and cheaper alternatives like sulfuric acid can also be employed, sometimes resulting in slightly lower yields. organic-chemistry.org

Metal-catalyzed variants offer alternative pathways. Gold(I) catalysts, for example, are known to activate alkynes towards nucleophilic attack by the amine. Similarly, phase-transfer catalysts have been used to facilitate the intramolecular hydroamination of C≡C triple bonds to produce 3-methyleneisoindoline-1-one derivatives under mild, metal-free conditions. scirp.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization. While this method is a powerful tool for synthesizing the core isoindoline structure, specific applications for the direct synthesis of 2,5-dimethylisoindoline are not extensively detailed in recent literature, though the principles are broadly applicable.

Table 1: Catalytic Systems for Intramolecular Hydroamination in Isoindoline Synthesis

| Catalyst System | Substrate Type | Key Features | Reference |

| Triflic Acid (TfOH) | 2-Alkenylarylethylamines | Acid-catalyzed cyclization via benzylic carbenium ion. | organic-chemistry.org |

| Bis(trifluoromethane)sulfonimide (Tf₂NH) / Et₃SiH | N-sulfonyl-2-alkynyl-benzylamines | Brønsted acid catalysis providing cis-1,3-disubstituted isoindolines with high diastereoselectivity. | rsc.org |

| Tetrabutylammonium Bromide (TBAB) | o-alkynyl-N-aryl amides | Phase-transfer catalyzed, metal-free synthesis of 3-methyleneisoindoline-1-ones. | scirp.org |

Amination of Dihalides

A classical and robust method for the synthesis of the isoindoline core is the direct amination of α,α'-dihalo-ortho-xylenes with a primary amine. unipi.it This nucleophilic substitution reaction provides a straightforward route to N-substituted isoindolines. For the synthesis of 2,5-dimethylisoindoline specifically, the reaction would involve 1,4-dimethyl-2,3-bis(halomethyl)benzene as the starting dihalide and methylamine (B109427) as the primary amine.

The reaction is typically performed in a suitable solvent such as dioxane, with a base like sodium hydroxide (B78521) to neutralize the hydrogen halide formed during the reaction. unipi.it This method is versatile, accommodating a wide range of primary amines, including anilines, benzyl (B1604629) amines, and alkyl amines, and is tolerant of various functional groups on the amine substrate. unipi.it Researchers have successfully synthesized a series of new isoindoline derivatives from α,α'-dibromo-o-xylene and the corresponding hydrochloride-amino esters, showcasing the utility of this approach for creating libraries of compounds for biological screening. researchgate.net

Strategies for Functionalization of the 2,5-Dimethylisoindoline Scaffold

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and step-economical tool for modifying aromatic and heterocyclic cores without the need for pre-functionalized starting materials. nih.gov For the 2,5-dimethylisoindoline scaffold, C-H activation strategies can be employed to introduce new functional groups onto the benzene (B151609) ring, typically at the C4 or C7 positions.

Palladium-catalyzed reactions are predominant in this field. nih.gov These transformations often require a directing group to achieve high regioselectivity. In the context of related N-heterocycles, the nitrogen atom of an amide or another coordinating group can direct the metal catalyst to an ortho C-H bond. For instance, Rh(III)-catalyzed C-H activation has been used in the synthesis of substituted isoindoles via a [4+1] annulation cascade. nih.gov Lewis acids such as AlCl₃ and Sc(OTf)₃ have also been shown to catalyze the C-H functionalization of azaarenes, leading to the synthesis of isoindolinones and isoindolines through tandem reactions. cas.cnscilit.com These methods provide a pathway to elaborate the aromatic portion of the 2,5-dimethylisoindoline core, enabling the synthesis of diverse derivatives.

Table 2: Methodologies for C-H Functionalization of Aromatic Cores

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

| Palladium Acetate (Pd(OAc)₂) | C-H Olefination | Direct functionalization of aryl amides; amino acid residue acts as a directing group. | rsc.org |

| Rhodium(III) complexes | C-H Activation/[4+1] Annulation | Synthesis of fused isoindole scaffolds from oxadiazolones and diazo compounds. | nih.gov |

| Lewis Acids (e.g., AlCl₃, Sc(OTf)₃) | C-H Functionalization | Catalyzes benzylic addition of azaarenes to imines for tandem synthesis of isoindolines. | cas.cn |

Amidation and Alkylation of the Isoindoline Core

The secondary amine nitrogen of the isoindoline ring is a key site for functionalization through N-alkylation and N-amidation reactions. These transformations allow for the introduction of a vast array of substituents, significantly altering the molecule's steric and electronic properties.

N-Alkylation can be readily achieved by treating the isoindoline with various alkylating agents, such as alcohols or alkyl halides, often under basic conditions. Modern, greener approaches utilize iridium-catalyzed reactions that enable the N-alkylation of indolines using alcohols in water, proceeding through a tandem dehydrogenation mechanism. organic-chemistry.org

N-Amidation involves the reaction of the isoindoline nitrogen with an acylating agent like an acyl chloride or carboxylic acid anhydride. This forms a stable amide bond, linking the isoindoline core to other molecular fragments. N-acyl amino acids based on an isoindoline head group have been synthesized and shown to possess interesting biological activities, such as stimulating mitochondrial respiration, while also exhibiting resistance to enzymatic hydrolysis. nomuraresearchgroup.com These functionalization strategies are fundamental for building complex molecules and exploring structure-activity relationships in drug discovery.

Utilization of Precursors and Building Blocks in Multi-step Synthesis

The synthesis of complex 2,5-dimethylisoindoline derivatives often relies on multi-step sequences that utilize readily available precursors and strategic building blocks. The isoindoline core itself can be constructed from simple aromatic precursors, which are then elaborated. beilstein-journals.orgnih.gov

A common strategy involves starting with a substituted benzene derivative, such as a xylene or a phthalic anhydride. For example, a synthesis could begin with the Friedel-Crafts acetylation of a substituted aromatic compound, followed by degradation, methylation, bromination, and finally lactam formation to yield an isoindolinone building block. beilstein-journals.org This isoindolinone can then undergo further reactions, such as cross-coupling, to introduce additional complexity. beilstein-journals.org

Alternatively, isoindoline derivatives can be synthesized through domino reactions. A one-pot synthesis of polycyclic isoindolines was achieved through an isoindole umpolung strategy, where a nucleophilic isoindole is generated in situ and then protonated to an electrophilic isoindolium, which undergoes a Pictet-Spengler-type cyclization. nih.gov Another approach involves the annulation of alicyclic amines with aryl lithium compounds containing a leaving group on an ortho-methylene functionality, providing polycyclic isoindolines in a single operation. nih.govnsf.gov These multi-step and one-pot strategies highlight the versatility of using tailored precursors to access complex molecular architectures based on the isoindoline scaffold.

Development of Sustainable Synthetic Protocols for 2,5-Dimethylisoindoline

In recent years, there has been a significant shift towards the development of sustainable or "green" synthetic methodologies in organic chemistry. sjp.ac.lk These protocols aim to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. For the synthesis of isoindolines and their derivatives, several sustainable strategies have been explored.

One key area is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the iridium-catalyzed N-alkylation of indolines, offering a safe and abundant alternative to volatile organic compounds. organic-chemistry.org Another approach involves developing catalyst- and solvent-free conditions, for example, in the one-pot, three-component synthesis of isoindolin-1-one-3-phosphonates. researchgate.net

The use of ultrasonic irradiation is another green technique that can accelerate reaction rates, improve yields, and allow for milder reaction conditions. nih.gov A library of 3-hydroxyisoindolin-1-ones was prepared from 3-alkylidenephtalides using ultrasound, demonstrating a practical and efficient synthesis. nih.gov Furthermore, strategies that improve resource efficiency, such as catalyst recycling, are being developed. A green protocol for synthesizing isoindolinones from 2-cyanobenzaldehydes utilized a fluorous phosphine (B1218219) organocatalyst that could be recycled along with the green solvents. rsc.org The development of protocols starting from renewable, bio-based materials, such as the conversion of bio-furfurals to isoindolinones via a tandem Diels-Alder cycloaddition-aromatization strategy, represents a significant step towards a more sustainable chemical industry. rsc.org

Mechanistic Investigations of 2,5 Dimethylisoindoline Reactions

Reaction Pathway Elucidation

Understanding the specific pathways through which reactions proceed is crucial for controlling reaction outcomes. This section explores various mechanistic aspects of isoindoline (B1297411) synthesis and functionalization.

Studies on C-H Activation Mechanisms

Carbon-hydrogen (C-H) bond activation is a powerful strategy for the direct functionalization of organic molecules. In the context of isoindoline-related structures, mechanistic studies have shed light on the intricate processes involved. For instance, the borylation of C-H bonds catalyzed by PNP-iron complexes based on 4,5,6,7-tetrahydroisoindole-2-ide has been investigated. mdpi.com Mechanistic inquiries involving stoichiometric reactions have been instrumental in understanding the reactivity of these iron pincer complexes in C-H borylation. mdpi.com

The functionalization of non-directed arenes, a challenging transformation, has been a focus of mechanistic studies. rsc.org Detailed investigations into palladium-catalyzed C-H olefination have employed various tools, including the isolation of reactive intermediates and kinetic studies, to understand the role of ligands in promoting the reaction. rsc.org These studies suggest that C-H activation is often the rate-determining step. rsc.org

Analysis of Aminometallation Pathways

Aminometallation, the addition of a metal-nitrogen bond across an unsaturated carbon-carbon bond, is a key step in the synthesis of nitrogen-containing heterocycles. In the context of isoindole synthesis, gold-catalyzed intramolecular hydroamination of N-allylic aminonitriles proceeds via a 5-exo-dig cyclization. ua.es This is followed by a researchgate.netpearson.com-alkyl migration and subsequent prototropic aromatization to yield the final isoindole product. ua.es Similarly, a metal-free 5-exo-dig cyclization of N-allyl amino phosphonates has been reported, which also involves a researchgate.netpearson.com-alkyl shift and aromatization. ua.es

Understanding Nucleophilic Attack and Deprotonation in Isoindoline Synthesis

The formation of the isoindoline core often involves nucleophilic attack and deprotonation steps. In the synthesis of isoindole N-oxides from ene-aldehydes and hydroxylamine, mechanistic experiments have shown that the reaction proceeds through the nucleophilic attack of a nitrogen atom on an electron-poor double bond. chim.it This is followed by dehydration and tautomeric shifts to form the final product. chim.it

Another example is the synthesis of isoindolones through the intramolecular cyclization of pyridinylbenzoic acids. researchgate.net It is hypothesized that the reaction begins with the formation of an acyl chloride intermediate, which then undergoes a rapid nucleophilic attack by the pyridinic nitrogen, followed by deprotonation to yield the cyclized product. researchgate.net The skeletal remodeling of pyridinium (B92312) salts to access isoindoline polycycles also involves nucleophilic attack. rsc.org For instance, the reaction can be initiated by the deprotonation of a benzylic proton to generate a nucleophilic site, which then undergoes an intramolecular Michael addition. rsc.org

Catalytic Cycle Analysis in 2,5-Dimethylisoindoline Formation and Functionalization

The development of efficient catalytic systems is paramount for the synthesis and functionalization of complex molecules. Dirhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been shown to be effective for C-H functionalization. nih.gov Detailed kinetic studies of these reactions have revealed that the C-H functionalization step is rate-determining. nih.gov By optimizing reaction conditions, such as using the hydrocarbon as the solvent and employing specific catalysts like the tetraphenylphthalimido derivative Rh2(R-TPPTTL)4, high catalyst turnover numbers can be achieved. nih.gov

In the rhodium(III)-catalyzed annulation of 1,3-dienynes with oximes to form spirocyclic isoindole N-oxides, kinetic isotope effect studies have indicated that the oxime-directed C-H activation of the aryl ring is the turnover-limiting step. chim.it The proposed catalytic cycle involves migratory insertion of the alkyne into the rhodium-carbon bond, followed by a 1,4-rhodium migration, nucleophilic attack by the oxime nitrogen, and reoxidation of the rhodium(I) species to rhodium(III). chim.it

The synthesis of 1H-isoindole-containing scaffolds can be achieved through a rhodium-catalyzed cascade reaction involving a nitrile trifunctionalization. acs.org Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism, which involves the formation of a nitrile ylide, followed by a series of cyclization and rearrangement steps. acs.org

Spectroscopic and Isotopic Labeling Studies for Mechanistic Insights

Spectroscopic techniques and isotopic labeling are powerful tools for elucidating reaction mechanisms. wikipedia.org Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to track its fate throughout a chemical reaction. wikipedia.org This can be detected by methods such as mass spectrometry, infrared spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

For example, deuterium (B1214612) labeling can be used to study hydrogen-exchange reactions. wikipedia.org In the context of protein studies, which can provide analogous insights for smaller molecules, advanced isotopic labeling protocols have been developed to introduce specific isotopically labeled amino acids. ibs.fr This allows for the use of NMR spectroscopy to probe weak interactions and determine the structure of large molecular assemblies. ibs.fr Site-selective 13C-labeling of aromatic side chains is another important technique that helps to resolve spectroscopic complexities in NMR studies. nih.gov

The combination of mutagenesis and kinetic analysis, known as Φ-value analysis, is another powerful method for characterizing transition states in folding reactions, which can be conceptually applied to understanding reaction intermediates. uniroma1.it This technique provides information about the degree of native-like interactions in the transition state. uniroma1.it

Transition State Characterization and Reaction Coordinate Analysis

The transition state is the highest energy point along the reaction coordinate and its characterization is key to understanding reaction kinetics. pearson.com According to Hammond's Postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. pearson.com

Computational methods, such as Density Functional Theory (DFT), are frequently used to model transition states and analyze reaction coordinates. scm.com For instance, in the synthesis of isoindolones, DFT calculations have been used to investigate the mechanism of intramolecular cyclization. researchgate.net Similarly, in the skeletal remodeling of pyridinium salts, computational results have helped to understand the regioselectivity of the reaction by comparing the energy barriers of different reaction pathways. rsc.org

Computational and Theoretical Studies of 2,5 Dimethylisoindoline

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry. These methods use the principles of quantum mechanics to compute the properties of molecules. For nitrogen-rich heterocyclic compounds like 2,5-Dimethylisoindoline, these calculations can elucidate geometric structures, electronic distributions, and reaction pathways. cuny.educuny.edu The primary approaches can be broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical methods, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry for studying medium to large-sized molecules. nih.govscispace.com Instead of calculating the complex many-electron wavefunction, DFT determines the molecular energy and other properties based on the molecule's electron density. nih.gov This approach offers a favorable balance of accuracy and computational efficiency, making it suitable for a wide range of applications, from geometry optimization to reaction mechanism analysis. nih.govsemanticscholar.org

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. youtube.com The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts atomic positions to minimize the total energy, thereby predicting stable bond lengths, bond angles, and dihedral angles. youtube.comresearchgate.net

For 2,5-Dimethylisoindoline, DFT calculations would be used to find its most stable three-dimensional structure. Furthermore, a potential energy surface scan can be performed by systematically changing specific dihedral angles to identify different stable conformers (spatial arrangements of the molecule) and the energy barriers between them. nih.gov While specific DFT studies on 2,5-Dimethylisoindoline are not prominent in the surveyed literature, studies on related isoindoline-1,3-dione derivatives demonstrate this process. For instance, a conformational search for a derivative was performed using the OPLS-2005 method, followed by reoptimization of the conformers at the DFT B3LYP/6-311** level to identify the most stable structures. nih.govacs.org

Table 1: Illustrative Example of Optimized Geometrical Parameters for an Isoindoline (B1297411) Derivative Core Structure using DFT The following data, derived from studies on related isoindoline structures, demonstrates the type of information obtained from geometry optimization. The values are for illustrative purposes to show typical bond lengths and angles.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C=C (aromatic) | ~1.39 Å |

| Bond Length | C-C | ~1.52 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Dihedral Angle | H-N-C-C | Varies with conformation |

DFT is extensively used to analyze the electronic structure of molecules, which governs their reactivity. nih.gov Key aspects of this analysis include the study of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For 2,5-Dimethylisoindoline, DFT calculations would map the distribution of these orbitals, revealing which parts of the molecule are most likely to participate in nucleophilic or electrophilic interactions. youtube.com

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. uni-muenchen.denih.gov It maps the electrostatic potential onto the electron density surface. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.decore.ac.uk An MEP analysis of 2,5-Dimethylisoindoline would identify the nitrogen atom's lone pair as a site of negative potential, making it a likely center for protonation or interaction with electrophiles.

Table 2: Illustrative Quantum Chemical Descriptors Calculated with DFT for Isoindoline Systems This table presents typical electronic properties calculated for isoindoline derivatives, demonstrating the insights gained from electronic structure analysis. Specific values for 2,5-Dimethylisoindoline would require a dedicated computational study.

| Property | Description | Typical Range of Values (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.9 to 4.5 eV |

| Ionization Potential (I) | ≈ -EHOMO | 6.0 to 7.5 eV |

| Electron Affinity (A) | ≈ -ELUMO | 1.0 to 2.5 eV |

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire potential energy surface. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate.

For reactions involving 2,5-Dimethylisoindoline, such as its synthesis or subsequent functionalization, DFT could be used to model the step-by-step process. researchgate.netacs.org For example, in a proposed synthesis of N-arylisoindolines via reductive amination, DFT could be employed to calculate the energy barriers for the stepwise reduction of the intermediate imine to the final isoindoline product, confirming the most likely reaction pathway. researchgate.net Such studies provide detailed mechanistic insights that are invaluable for optimizing reaction conditions and predicting outcomes. acs.org

Beyond DFT, other quantum chemical methods are available for studying molecular systems.

Ab Initio Methods: Translating to "from the beginning," these methods solve the Schrödinger equation without using experimental data for parameterization, relying only on fundamental physical constants. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to improve accuracy. While computationally more expensive than DFT, high-level ab initio methods can provide benchmark results for smaller molecules or be used to validate DFT findings. researchgate.net For the isoindoline system, ab initio calculations could provide highly accurate geometries and energies, serving as a reference for more efficient methods.

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio theory by incorporating parameters derived from experimental data. uni-muenchen.deuomustansiriyah.edu.iq Acronyms like AM1, PM3, and MNDO represent popular semi-empirical methods. uni-muenchen.dewikipedia.org They are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or high-throughput screening. ststephens.net.in The trade-off is a potential decrease in accuracy, especially for molecules that are dissimilar to those used in the parameterization set. uni-muenchen.de For large systems involving the isoindoline core, semi-empirical methods could be used for initial conformational searches or for modeling properties of large sets of derivatives. nih.gov

To achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values), composite methods have been developed. wikipedia.org These methods, such as the Gaussian-n (G1, G2, G3, G4) and Weizmann-n (Wn) theories, combine results from several different calculations at various levels of theory and with different basis sets. wikipedia.org By extrapolating these results, they can achieve very high accuracy for thermodynamic properties like enthalpies of formation, atomization energies, and ionization potentials. Although computationally demanding, these methods are the gold standard for obtaining reliable thermochemical data when experimental values are unavailable. For a foundational molecule like isoindoline or 2,5-Dimethylisoindoline, a composite method could provide a definitive calculation of its heat of formation. wikipedia.org

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a microscopic view of 2,5-dimethylisoindoline, allowing for the exploration of its dynamic nature and interactions with other molecules.

While specific molecular dynamics (MD) simulations for 2,5-dimethylisoindoline are not extensively documented in the public domain, the principles of this technique can be applied to understand its conformational landscape. MD simulations would model the movement of the atoms of the molecule over time by solving Newton's equations of motion. This would reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energy barriers between them.

Table 1: Hypothetical Conformational Analysis of 2,5-Dimethylisoindoline

| Conformational Feature | Description | Predicted Stability |

| Pyrrolidine (B122466) Ring Pucker | The five-membered ring is expected to exhibit non-planar conformations, such as envelope or twist forms, to alleviate ring strain. | The lowest energy conformer would likely be a slightly twisted form. |

| N-Methyl Group Orientation | The methyl group on the nitrogen atom can be in pseudo-axial or pseudo-equatorial positions relative to the ring pucker. | The pseudo-equatorial orientation is generally favored to minimize steric hindrance. |

| C5-Methyl Group Orientation | The methyl group on the benzene (B151609) ring is relatively fixed in the plane of the ring but can influence the electronic distribution. | Its orientation is largely determined by the aromatic system. |

This table is illustrative and based on general principles of conformational analysis for similar heterocyclic systems. Specific energetic values would require dedicated computational studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for 2,5-dimethylisoindoline are not prevalent, research on the broader isoindoline scaffold demonstrates its utility as a pharmacophore in drug discovery. Isoindoline derivatives have been docked into the active sites of various biological targets, including enzymes and receptors.

For studying the behavior of 2,5-dimethylisoindoline in a complex environment, such as the active site of an enzyme or in solution, combined quantum mechanics/molecular mechanics (QM/MM) methods are highly valuable. These approaches treat a small, chemically significant part of the system (e.g., the ligand and key active site residues) with high-accuracy quantum mechanics, while the rest of the system (e.g., the bulk of the protein and solvent) is treated with more computationally efficient molecular mechanics.

A QM/MM study of 2,5-dimethylisoindoline could, for example, elucidate the mechanism of a reaction it undergoes while bound to an enzyme. The QM region would allow for the explicit modeling of bond breaking and formation, charge transfer, and electronic polarization, providing a level of detail that is inaccessible with classical molecular mechanics alone.

Theoretical Descriptors and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Theoretical descriptors and QSAR/QSPR studies are used to correlate the chemical structure of molecules with their biological activity or physical properties.

The reactivity and selectivity of 2,5-dimethylisoindoline can be predicted using computational methods based on density functional theory (DFT). By calculating the distribution of electron density in the molecule, one can identify the most likely sites for electrophilic and nucleophilic attack. Key descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater propensity to accept electrons (electrophilicity).

For 2,5-dimethylisoindoline, the electron-donating nature of the methyl groups and the nitrogen atom would be expected to increase the energy of the HOMO, making the molecule susceptible to oxidation and electrophilic attack on the aromatic ring. The precise positions of attack (regioselectivity) can be predicted by analyzing the local electron densities on each atom.

Table 2: Calculated Reactivity Descriptors for Isoindoline Derivatives

| Descriptor | Definition | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher values indicate greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate greater electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. |

This table presents general descriptors; specific values for 2,5-dimethylisoindoline would require DFT calculations.

The aromaticity of the benzene ring within the isoindoline scaffold is a key determinant of its stability and reactivity. Theoretical methods can quantify this aromaticity. One common method is the calculation of the Nucleus-Independent Chemical Shift (NICS), where a negative value inside the ring is indicative of aromatic character. Studies on the parent isoindoline molecule have shown that it possesses a significant degree of aromaticity.

The fusion of the five-membered pyrrolidine ring does influence the electronic structure of the benzene ring. In 2,5-dimethylisoindoline, the electron-donating methyl group on the benzene ring would be expected to slightly enhance the electron density and potentially modulate the aromaticity, though the fundamental aromatic character would be retained. This aromaticity is a major contributor to the thermal stability of the molecule and influences its chemical behavior, favoring reactions that preserve the aromatic system. Theoretical studies on isoindoline itself have found it to be moderately aromatic.

Advanced Applications of 2,5 Dimethylisoindoline As a Chemical Scaffold

Role in Advanced Organic Synthesis

The isoindoline (B1297411) core, and specifically its derivative 2,5-dimethylisoindoline, serves as a valuable scaffold in the field of advanced organic synthesis. A scaffold, in a chemical context, represents the core structure of a molecule to which various functional groups can be attached. arxiv.org The utility of a scaffold is determined by several factors, including its synthetic accessibility, the ability to be derivatized in a controlled manner, and the spatial arrangement it imparts to the appended groups. mdpi.com

Scaffold for Complex Molecular Architecture Construction

The strategic placement of the two methyl groups on the isoindoline ring can influence the molecule's conformational preferences and its interactions with other molecules. This level of control is highly desirable in the de novo design of molecules with specific functions. arxiv.org The ability to build upon the 2,5-dimethylisoindoline core allows for the systematic exploration of chemical space, leading to the discovery of novel compounds with unique properties.

Application in DNA-Encoded Library (DEL) Technology

DNA-Encoded Library (DEL) technology has emerged as a powerful tool in drug discovery, enabling the screening of billions of molecules simultaneously. vipergen.comx-chemrx.comamgen.com This technology relies on the principle of attaching a unique DNA tag to each small molecule in a library, which serves as an identifiable barcode for that specific molecule. x-chemrx.com The process involves iterative combinatorial synthesis, where building blocks are added sequentially, and at each step, a corresponding DNA sequence is attached to record the synthetic history. x-chemrx.com

The 2,5-dimethylisoindoline scaffold is a suitable building block for inclusion in DELs due to its chemical stability and its ability to be readily derivatized. Its structure can serve as a central hub from which a variety of other chemical groups can be appended, leading to a diverse library of compounds. The screening process involves incubating the library with a protein target of interest; molecules that bind to the target are then identified by sequencing their DNA tags. vipergen.comx-chemrx.com This high-throughput method significantly accelerates the initial stages of drug discovery. amgen.com

| Feature of DEL Technology | Description | Relevance of 2,5-Dimethylisoindoline |

| High-Throughput Screening | Billions of compounds can be screened in a single experiment. x-chemrx.comamgen.com | The scaffold allows for the creation of a large and diverse set of molecules for screening. |

| DNA Barcoding | Each molecule is linked to a unique DNA tag for identification. x-chemrx.com | The chemical properties of the scaffold must be compatible with DNA ligation and amplification steps. |

| Affinity-Based Selection | Molecules that bind to the target protein are enriched and identified. vipergen.com | The three-dimensional structure of the scaffold can be designed to present functional groups in a way that promotes binding to the target. |

| Hit Identification | DNA sequencing reveals the structure of the binding molecules. x-chemrx.com | Successful identification relies on the unambiguous correlation between the DNA tag and the 2,5-dimethylisoindoline-based molecule. |

Intermediate for High-Value Chemical Synthesis

Beyond its direct use as a scaffold, 2,5-dimethylisoindoline can also serve as a key intermediate in the synthesis of high-value chemicals. These are complex molecules that often have specific applications in pharmaceuticals, agrochemicals, or materials science. The term "building block" is often used to describe such intermediates, as they form a significant portion of the final product's carbon skeleton. nrel.gov

Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting metal complex are highly dependent on the nature of the ligands.

2,5-Dimethylisoindoline as a Core for Redox-Active Ligands

Redox-active ligands are molecules that can participate in electron transfer reactions. ethz.ch This property adds another layer of complexity and potential reactivity to the metal complexes they form. rsc.orgmdpi.comnih.gov When a metal is coordinated to a redox-active ligand, it is not always clear whether an oxidation or reduction event occurs at the metal center or the ligand itself. ethz.ch This "non-innocent" behavior of the ligand can be harnessed to facilitate challenging chemical transformations. mdpi.com

The 2,5-dimethylisoindoline framework can be modified to create redox-active ligands. For example, the introduction of specific functional groups onto the aromatic ring or the nitrogen atom can impart redox activity. These ligands can then be used to stabilize metals in unusual oxidation states or to mediate multi-electron processes. nih.gov The study of such complexes often involves a combination of spectroscopic techniques and computational methods to determine their electronic structure. ethz.ch

| Type of Redox-Active Ligand | Description | Potential Role of 2,5-Dimethylisoindoline |

| Quinone-type Ligands | Contain a quinone or related moiety that can undergo reversible one- or two-electron reduction. mdpi.com | The aromatic ring of the isoindoline could be modified to incorporate a quinone-like fragment. |

| Diimine Ligands | Feature a diimine (-N=C-C=N-) functionality that can be reduced. ethz.ch | The isoindoline nitrogen could be part of a larger chelating system containing a diimine unit. |

| Aminophenol-based Ligands | Can exist in multiple oxidation states (aminophenol, iminosemiquinone, iminobenzoquinone). nih.gov | The isoindoline structure could be incorporated into a more complex ligand containing an aminophenol-type system. |

Design and Synthesis of Chiral 2,5-Dimethylisoindoline-based Ligands

Chirality is a key concept in chemistry, referring to molecules that are non-superimposable on their mirror images. Chiral ligands are of immense importance in asymmetric catalysis, where they are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. researchgate.netrsc.orghawaii.edu The development of new chiral ligands is a continuous area of research. dicp.ac.cn

A chiral version of 2,5-dimethylisoindoline can be synthesized and used as a scaffold for the creation of new chiral ligands. researchgate.net The chirality can be introduced at the carbon atoms of the five-membered ring or by creating a planar chiral molecule. dicp.ac.cn These chiral ligands can then be coordinated to a metal center to form a catalyst for asymmetric reactions, such as hydrogenations or C-C bond-forming reactions. researchgate.netbeilstein-journals.org The design of these ligands often involves creating a specific three-dimensional environment around the metal center that directs the approach of the reactants. rsc.org

The synthesis of these ligands can be challenging, often requiring multi-step sequences and careful control of stereochemistry. hawaii.eduresearchgate.net However, the potential benefits in terms of catalytic efficiency and enantioselectivity drive the continued development of new and improved chiral ligand systems. dicp.ac.cn

Metal Complexation with 2,5-Dimethylisoindoline Derivatives

The isoindoline scaffold, particularly its derivatives, serves as a versatile platform for the formation of metal complexes. These derivatives, often functioning as ligands, can coordinate with a wide range of metal ions to form stable and functional complexes. The ability of isoindoline-based ligands to act as building blocks for metal complexes is crucial for their application in various fields, including catalysis, materials science, and medicine. figshare.comacs.orgnih.gov

A prominent class of these ligands is the 1,3-bis(arylimino)isoindolines, which are recognized as pincer ligands due to their unique structural features and diverse coordination chemistry. rsc.org Upon deprotonation, they typically coordinate as uninegative, tridentate ligands through their pyrrole (B145914) and pyridine (B92270) nitrogen atoms. acs.org This coordination mode has been observed in reactions with numerous transition metal ions. acs.org

Furthermore, isoindoline derivatives have been used to create complexes with platinum-group metals like rhodium and iridium, as well as with first-row transition metals such as iron. nih.govacademie-sciences.fr For instance, neutral platinum(II) alkynyl complexes with the general formula Pt(L)(C≡CR), where L is an anionic tridentate 1,3-bis(2-pyridylimino)isoindoline derivative, have been synthesized. acs.org Iron(III) complexes with the general structure [FeIII(L)Cl2], where L represents various 1,3-bis(2′-Ar-imino)isoindoline ligands, have also been developed and studied. academie-sciences.fr The modular nature of the isoindoline scaffold allows for the tuning of the electronic and steric properties of the resulting metal complexes, which is a key factor in their subsequent applications. acs.org

The table below summarizes examples of metal complexes formed with isoindoline derivatives.

| Metal Ion | Isoindoline Ligand Derivative | Resulting Complex Type | Reference |

| Cd(II) | 1,3-bis[2-(4-methylpyridyl)imino]isoindoline | Octahedral; M(L)₂ | acs.org |

| Zn(II) | 1,3-bis[2-(4-methylpyridyl)imino]isoindoline | Octahedral; M(L)₂ | acs.org |

| Pt(II) | 1,3-bis(2-pyridylimino)isoindoline | Square-planar; Pt(L)Cl | acs.org |

| Fe(III) | 1,3-bis(2′-pyridyl-imino)isoindoline | [FeIII(L)Cl₂] | academie-sciences.fr |

| Co(II) | Chiral 1,3-bis(2-pyridylimino)isoindolate | Pincer Complex | acs.org |

| Rh(I), Ir(I) | 1,3-bis(6′-methyl-2′-pyridylimino)isoindoline | Binuclear complex | nih.gov |

Application in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from the 2,5-dimethylisoindoline scaffold are pivotal in the field of catalysis, finding applications in both homogeneous and heterogeneous systems.

Homogeneous Catalysis In homogeneous catalysis, the catalyst exists in the same phase as the reactants. figshare.comacs.orgnih.gov Transition metal complexes featuring isoindoline-based ligands have been established as versatile and tunable catalysts for a variety of reactions. researchgate.net Phthalocyanines and their precursors, isoindoline-1,3-diimines (diiminoisoindoles or DIIs), are noted for their ability to form metal complexes that are active in homogeneous catalysis. figshare.comacs.orgnih.gov

Specifically, transition metal complexes of bis(pyridylimino)isoindolide (BPI) have been applied in asymmetric homogeneous catalysis. researchgate.net Cobalt complexes with chiral 1,3-bis(2-pyridylimino)isoindolate ligands have demonstrated high yields and enantioselectivity (up to 91% ee) in the hydrosilylation of aldehydes. acs.org Additionally, palladium isoindoline complexes have been proposed as reactive intermediates in the catalytic hydrogenation of alkenes. acs.org Rare earth metal alkyl complexes with anilido-imino ligands have also shown catalytic ability in forming isoindolines from nitriles and amines. researchgate.net

Iron(III)-isoindoline complexes have been shown to catalyze the oxidative degradation of organic molecules like morin (B1676745) (a model for bleachable stains) using hydrogen peroxide in aqueous solutions. academie-sciences.fr This process mimics the function of bleach and has relevance in wastewater treatment and laundry applications. The catalytic activity in these systems is influenced by the properties of the metal center, which can be fine-tuned by modifying the isoindoline ligand structure. academie-sciences.fr These complexes also exhibit catalase-like activity, catalyzing the disproportionation of hydrogen peroxide. academie-sciences.fr

Heterogeneous Catalysis In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This approach offers advantages such as easy separation and reusability of the catalyst. cornell.edu An environmentally friendly method for synthesizing isoindoline-1,3-dione derivatives utilizes phthalimide-N-sulfonic acid as an efficient and reusable heterogeneous acid catalyst. cornell.edu

More advanced applications involve grafting metal-isoindoline complexes onto solid supports. For example, a 1,2,4-triazole (B32235) iridium complex covalently attached to mesoporous silica (B1680970) (MCM-41) creates a heterogeneous catalyst effective for synthesizing 2-aryl isoindolines. nih.govresearchgate.net This supported iridium catalyst demonstrates high catalytic activity and can be recycled multiple times. The mechanism for this transformation is proposed to be a "borrowing hydrogen" strategy, initiated by alcohol dehydrogenation and promoted by an iridium hydride intermediate. nih.gov

Materials Science and Optoelectronic Applications

The unique electronic and structural properties of the isoindoline core make it a valuable building block in materials science, particularly for applications in optoelectronics.

Development of Optoelectronic Materials based on Isoindoline Derivatives

Isoindoline derivatives are increasingly recognized for their potential in developing advanced optoelectronic materials. Their delocalized π-electron systems make them suitable candidates for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and nonlinear optical (NLO) materials. rsc.orgacgpubs.org

A key area of development is in the creation of novel fluorophores. Researchers have synthesized 1H-isoindole derivatives that exhibit aggregation-induced emission (AIE) characteristics. rsc.orgnih.govrsc.org Unlike many traditional fluorophores that suffer from quenching in the aggregated or solid state, AIE-active compounds show enhanced fluorescence. nih.gov For instance, certain 1H-isoindole derivatives are weakly fluorescent in solution but become intensely fluorescent in solid films, with fluorescence quantum yields increasing from less than 1% to over 26%. nih.gov This property is highly desirable for applications like OLEDs and biological imaging. rsc.org These AIE-active isoindoline fluorophores have shown excellent potential for specifically imaging lipid droplets in living cells, demonstrating bright fluorescence and high photostability. rsc.orgrsc.org

The photophysical properties of these materials can be systematically tuned. For example, platinum(II) complexes with anionic tridentate 1,3-bis(2-pyridylimino)isoindoline derivatives show tunable absorption and emission spectra, which can be modified by altering both the primary isoindoline ligand and ancillary ligands like alkynyl groups. acs.org These complexes exhibit phosphorescence, a crucial property for high-efficiency OLEDs. The emission arises from a mix of metal-to-ligand and ligand-to-ligand charge-transfer triplet states. acs.org Similarly, isoindole-1,3-dione derivatives are considered promising for NLO materials due to their delocalized π-electrons. acgpubs.org

The table below presents photophysical data for some representative 1H-isoindole derivatives, highlighting their AIE properties.

| Compound | Absorption λmax (nm) in CH₂Cl₂ | Emission λem (nm) in Film | Fluorescence Quantum Yield (ΦF) in Solution | Fluorescence Quantum Yield (ΦF) in Film | Reference |

| 4a | 392 | 408 | 0.9% | 1.9% | nih.gov |

| 4b | 415 | 438 | 0.2% | 26.3% | nih.gov |

| 4c | 400 | 418 | 0.2% | 13.9% | nih.gov |

Exploration in Functional Materials Design

The isoindoline scaffold is a versatile platform for the rational design of functional materials with tailored properties. Its structural and electronic characteristics can be systematically modified to meet the demands of various advanced applications, from catalysis to bio-imaging and electronics. researchgate.netnih.gov

A key design strategy involves the synthesis of complex molecular architectures. For example, organocatalyzed annulation methods have been developed to create isoindolinones with both N-N axial and central chirality, which are scaffolds with significant potential in functional material development and drug discovery. The ability to control stereochemistry is crucial for creating materials with specific recognition or catalytic properties.

Another powerful design principle is the construction of donor-acceptor systems to control electronic properties. Isoindoline-1,3-dione has been used as an electron-acceptor group in A-D-A (Acceptor-Donor-Acceptor) type conjugated systems. nih.gov By linking two isoindoline-1,3-dione acceptor units to a fullerene (C20) donor core, researchers can design molecules with significant nonlinear optical (NLO) activity. This activity stems from the intramolecular charge transfer from the donor to the acceptor moieties, a fundamental principle in designing materials for optoelectronics. nih.gov

The modularity of isoindoline synthesis allows for the incorporation of various functional groups, which in turn tunes the final properties of the material. Palladium-catalyzed multicomponent reactions, for instance, provide direct access to novel fluorescent isoindole scaffolds. rsc.org By modifying substituents, the fluorescence wavelengths and efficiencies can be modulated. rsc.orgrsc.org This tunability is also evident in the design of metal complexes for catalysis, where modifying the ligand's aryl groups alters the redox potential of the metal center, thereby controlling its catalytic activity. academie-sciences.fr Furthermore, isoindoline derivatives serve as crucial building blocks for larger, complex structures like phthalocyanines and hemiporphyrazines, which themselves are invaluable in organic electronics and catalysis. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dimethylisoindoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted phthalonitriles or reductive amination of isoindoline precursors. Key parameters include solvent choice (e.g., anhydrous THF or toluene), temperature control (60–100°C), and catalyst selection (e.g., palladium or nickel-based catalysts). Optimizing stoichiometry and reaction time (12–24 hours) can improve yields. Characterization via FT-IR (C-N stretching at ~1350 cm⁻¹) and ¹H-NMR (distinct methyl proton signals at δ 1.2–1.5 ppm) is critical for validation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of 2,5-Dimethylisoindoline?

- Methodological Answer :

- ¹H/¹³C-NMR : Methyl groups appear as singlets in ¹H-NMR, while aromatic protons show splitting patterns consistent with para-substitution. ¹³C-NMR confirms quaternary carbons in the isoindoline ring (δ 120–140 ppm) .

- FT-IR : Peaks at ~1600 cm⁻¹ (C=C aromatic) and ~2900 cm⁻¹ (C-H stretching in methyl groups) are diagnostic .

- HPLC/GC-MS : Retention time comparison with standards and molecular ion peaks (m/z ~133 for the parent ion) validate purity .

Q. What are the primary research applications of 2,5-Dimethylisoindoline in materials science and catalysis?

- Methodological Answer : The compound serves as a ligand in transition-metal complexes for catalytic hydrogenation and cross-coupling reactions. Its electron-donating methyl groups enhance stability in coordination polymers used in lithium-ion battery cathodes . Applications in covalent organic frameworks (COFs) for gas storage require precise control of stoichiometry and reaction conditions (e.g., solvothermal synthesis at 120°C) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported catalytic activities of 2,5-Dimethylisoindoline-based complexes across studies?

- Methodological Answer : Contradictions may arise from variations in catalyst loading, solvent polarity, or substrate scope. Systematic replication under standardized conditions (e.g., fixed temperature/pressure) is essential. Use control experiments to isolate variables (e.g., ligand-to-metal ratio). Statistical tools like ANOVA can identify significant differences in activity datasets . Cross-referencing crystallographic data (XRD) and spectroscopic profiles ensures consistency in complex characterization .

Q. What experimental strategies elucidate reaction mechanisms involving 2,5-Dimethylisoindoline in organometallic systems?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ FT-IR or UV-Vis spectroscopy to determine rate laws. Vary substrate concentrations to identify rate-determining steps .

- Isotopic Labeling : Use deuterated substrates (e.g., D₂ instead of H₂ in hydrogenation) to track hydrogen transfer pathways. Mass spectrometry or ²H-NMR confirms isotopic incorporation .

- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA software) predict transition states and activation energies, validated against experimental kinetic data .

Q. How can the stability of 2,5-Dimethylisoindoline be assessed under varying storage and operational conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–80°C), humidity (75% RH), or UV light. Monitor decomposition via HPLC every 24 hours. Stabilizers like BHT (0.1% w/w) or argon-atmosphere storage in amber vials can mitigate oxidation. PXRD identifies polymorphic changes, while TGA assesses thermal stability up to 300°C .

Q. What methodologies are recommended for integrating 2,5-Dimethylisoindoline into photoactive covalent organic frameworks (COFs)?

- Methodological Answer : Use solvothermal synthesis with terephthalaldehyde linkers and boronic acid catalysts. Optimize monomer ratios (1:1 to 1:2) and reaction time (72–96 hours). Characterize porosity via BET surface area analysis (>500 m²/g) and photoactivity via UV-Vis diffuse reflectance spectroscopy (bandgap ~2.5 eV). Confocal microscopy confirms uniform layer stacking .

Data Analysis and Presentation Guidelines

- Avoid Redundancy : Present raw data in appendices and processed data (e.g., normalized catalytic rates) in main tables. Use error bars in graphs to show standard deviations from triplicate trials .

- Contradiction Resolution : Compare datasets using Bland-Altman plots or correlation coefficients. Discuss outliers in the context of experimental limitations (e.g., impurity levels in starting materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.